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Benzenepropanamine, 2-azido-

Cat. No.: B15162451
CAS No.: 146954-33-8
M. Wt: 176.22 g/mol
InChI Key: SYRSLGMKAUCZOE-UHFFFAOYSA-N
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Description

Significance of Azido (B1232118) Functionality in Organic Chemistry

The azido group is a versatile functional group in organic synthesis. youtube.com Organic azides are relatively stable and can be carried through many synthetic steps, making them valuable as protected forms of primary amines. youtube.com The conversion of azides to amines can be achieved under mild conditions, for instance, through the Staudinger reaction using phosphines or by catalytic hydrogenation. nih.gov

Perhaps the most prominent application of azido functionality in modern organic chemistry is its role in "click chemistry." nih.govorgsyn.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the rapid and efficient formation of stable triazole rings from an azide (B81097) and a terminal alkyne. orgsyn.org This reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. nih.gov

Furthermore, the azide group itself can act as a good nucleophile in substitution reactions and can participate in various cycloaddition reactions. orgsyn.orgnih.gov The energetic nature of the azido group also leads to its use in the synthesis of high-energy materials. nih.gov However, this energetic property also means that low molecular weight and some other organic azides can be explosive and must be handled with care. youtube.com The potential for mutagenicity of some azido impurities in pharmaceuticals is also a subject of study. nih.gov

Overview of Benzenepropanamine, 2-azido- as a Representative Azidoamine in Chemical Research

Benzenepropanamine, 2-azido-, also known as 2-(2-azidophenyl)propanamine, is an organic molecule that combines the features of a phenethylamine (B48288) skeleton with an ortho-positioned azido group on the aromatic ring. The phenethylamine backbone is a common structural motif in many biologically active compounds.

Despite the well-documented importance of both the azido group and the phenethylamine scaffold, specific research and detailed experimental data for Benzenepropanamine, 2-azido- are notably scarce in publicly available scientific literature. Consequently, its role as a "representative azidoamine in chemical research" is more theoretical at present, based on the potential applications derived from its structure.

The presence of the primary amine on the propanamine side chain and the azido group on the benzene (B151609) ring makes Benzenepropanamine, 2-azido- a bifunctional molecule. This opens up possibilities for its use as a versatile building block in synthesis. For instance, the amine could be used for amide bond formation or other nucleophilic additions, while the azido group could be employed in click chemistry or be reduced to an amine to create a diamine structure. The ortho-disposition of the aminoalkyl chain and the azido group could also lead to interesting intramolecular reactions, potentially forming novel heterocyclic systems.

While detailed research findings on Benzenepropanamine, 2-azido- are not currently available, its structural components suggest it could be a valuable, albeit under explored, tool in synthetic and medicinal chemistry. Further research would be needed to synthesize, characterize, and explore the full potential of this intriguing azidoamine.

Data Tables

General Properties of the Azido Functional Group

PropertyDescription
Formula -N₃
Structure Linear arrangement of three nitrogen atoms (⁻N=N⁺=N⁻ ↔ N≡N⁺-N²⁻)
Key Reactivity 1,3-Dipolar Cycloadditions (e.g., Click Chemistry), Reduction to Amines, Nucleophilic Substitution
Common Use Synthetic precursor to amines and triazoles, Bioconjugation, Materials Science
Notable Feature Can be an energetic group, requiring careful handling

Properties of the Parent Compound: Benzenepropanamine

PropertyValue
CAS Registry Number 2038-57-5 nih.gov
Molecular Formula C₉H₁₃N nih.gov
Molecular Weight 135.21 g/mol
Boiling Point 204-206 °C
Density 0.944 g/mL at 25 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4 B15162451 Benzenepropanamine, 2-azido- CAS No. 146954-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146954-33-8

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-(2-azidophenyl)propan-1-amine

InChI

InChI=1S/C9H12N4/c10-7-3-5-8-4-1-2-6-9(8)12-13-11/h1-2,4,6H,3,5,7,10H2

InChI Key

SYRSLGMKAUCZOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCN)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for Benzenepropanamine, 2 Azido and Analogues

Direct Synthesis Strategies for Benzenepropanamine, 2-azido-

Established Synthetic Routes to Benzenepropanamine, 2-azido-

While a direct, single-step synthesis of Benzenepropanamine, 2-azido- from a simple precursor is not prominently documented, a plausible and effective multi-step synthetic pathway can be proposed based on established organic transformations. A logical approach involves the creation of a suitable electrophilic center at the C2 position of the 1-phenylpropane backbone, followed by nucleophilic substitution with an azide (B81097) source.

One potential route begins with the commercially available 1-phenyl-1-propanol. This alcohol can be converted to the corresponding epoxide, 1-phenyl-1,2-epoxypropane, through various epoxidation methods. Subsequent ring-opening of this epoxide with an azide nucleophile, such as sodium azide, would yield a mixture of regioisomeric azido (B1232118) alcohols. The desired 2-azido-1-phenyl-1-propanol can then be isolated. The final step would involve the conversion of the hydroxyl group to an amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by amination.

Alternatively, a more direct approach to introduce the amine and azide functionalities could start from 1-phenyl-2-propanone. Reductive amination would yield 1-phenyl-2-propanamine (amphetamine). The amino group could then be protected, followed by stereoselective introduction of a hydroxyl group at the C1 position. Activation of this hydroxyl group and subsequent substitution with azide would be followed by deprotection of the amine to yield the target compound.

Another viable strategy involves the direct azidation of amphetamine derivatives. researchgate.net However, controlling the regioselectivity of such reactions can be challenging. A more controlled method would involve the synthesis of a precursor with a good leaving group at the desired position. For example, the synthesis of 2-bromo-1-phenylpropane (B146064) from 1-phenyl-2-propanol (B48451) and subsequent reaction with sodium azide could provide 2-azidopropylbenzene. chemicalbook.comaskfilo.com The final introduction of the amine group at the C1 position would complete the synthesis.

General Synthetic Routes for Azidoamines and Related Structures

The synthesis of vicinal azidoamines is a crucial transformation in organic chemistry, as these compounds are valuable precursors to diamines. A primary method for their preparation is the ring-opening of nitrogen-containing heterocycles.

Ring-Opening Reactions of Nitrogen-Containing Heterocycles

The inherent ring strain of small heterocycles like epoxides and aziridines makes them susceptible to nucleophilic attack, providing a reliable method for the synthesis of 1,2-difunctionalized compounds. nih.gov

The reaction of epoxides and aziridines with azide nucleophiles, typically sodium azide (NaN₃), is a fundamental method for producing β-azido alcohols and β-azidoamines, respectively. organic-chemistry.org These reactions are essentially nucleophilic substitution (SN2) processes where the azide ion attacks one of the carbon atoms of the ring, leading to the cleavage of a carbon-oxygen or carbon-nitrogen bond. The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity. Aqueous media, often in combination with organic co-solvents, are frequently employed. cmu.edusemanticscholar.org

The reactivity of aziridines towards nucleophilic ring-opening is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl group (N-Ts). rsc.orgrsc.org Non-activated aziridines can also undergo ring-opening, although they may require harsher conditions or specific activation methods. researchgate.net

The regioselectivity of the ring-opening reaction is a critical aspect, especially for unsymmetrical epoxides and aziridines. In general, under neutral or basic conditions, the azide nucleophile attacks the less sterically hindered carbon atom. utwente.nl However, in the presence of a phenyl group, electronic effects can direct the nucleophile to the benzylic carbon. semanticscholar.org

Under acidic conditions, the reaction mechanism can shift towards an SN1-like character, where the nucleophile attacks the more substituted carbon due to the stabilization of the resulting carbocation-like transition state. cmu.edu This allows for tunable regioselectivity by controlling the pH of the reaction medium. cmu.edu

The ring-opening of cyclic epoxides and aziridines is typically stereospecific, proceeding with an inversion of configuration at the center of attack, resulting in the formation of trans products.

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for the azidolysis of epoxides and aziridines.

Poly(ethylene glycol) (PEG) has been utilized as an effective and environmentally friendly reaction medium for the catalyst-free ring-opening of epoxides and aziridines with sodium azide. organic-chemistry.org PEG is believed to activate the epoxide or aziridine (B145994) ring through hydrogen bonding, facilitating the nucleophilic attack. This method offers high yields and excellent regio- and stereoselectivity at room temperature. organic-chemistry.org

SubstrateProductConditionsYield (%)Reference
Styrene Oxide2-azido-1-phenylethanolNaN₃, PEG-400, rt, 30 min98 organic-chemistry.org
Cyclohexene Oxidetrans-2-azidocyclohexanolNaN₃, PEG-400, rt, 35 min96 organic-chemistry.org
N-Tosyl-2-phenylaziridineN-(2-azido-1-phenylethyl)-4-methylbenzenesulfonamideNaN₃, PEG-400, rt, 40 min95 organic-chemistry.org

Oxone® , a stable and inexpensive source of potassium peroxymonosulfate, has been shown to promote the regioselective azidolysis of epoxides and aziridines in an aqueous acetonitrile (B52724) solution. organic-chemistry.org This system provides high yields of the corresponding β-azido alcohols and β-azidoamines under mild, room temperature conditions. organic-chemistry.org

SubstrateProductConditionsYield (%)Reference
Styrene Oxide2-azido-1-phenylethanolNaN₃, Oxone®, CH₃CN/H₂O, rt, 2.5 h92 organic-chemistry.org
Cyclohexene Oxidetrans-2-azidocyclohexanolNaN₃, Oxone®, CH₃CN/H₂O, rt, 3 h90 organic-chemistry.org
N-Tosyl-2-phenylaziridineN-(2-azido-1-phenylethyl)-4-methylbenzenesulfonamideNaN₃, Oxone®, CH₃CN/H₂O, rt, 4 h88 organic-chemistry.org

Lithium Perchlorate (LiClO₄) , a mild Lewis acid, has been demonstrated to be an effective catalyst for the regioselective ring-opening of N-tosylaziridines with sodium azide in acetonitrile. The lithium ion is thought to coordinate with the nitrogen atom of the aziridine, activating the ring towards nucleophilic attack.

Cerium(III) Chloride (CeCl₃·7H₂O) is another efficient and mild Lewis acid catalyst for the ring-opening of both epoxides and aziridines with sodium azide in acetonitrile. researchgate.netorganic-chemistry.org This method is characterized by its high regioselectivity, excellent yields, and relatively short reaction times under neutral conditions. organic-chemistry.org For cyclic substrates, the reaction proceeds with high trans selectivity. organic-chemistry.org

SubstrateProductConditionsYield (%)Reference
Styrene Oxide2-azido-1-phenylethanolNaN₃, CeCl₃·7H₂O, CH₃CN/H₂O, reflux, 2.5 h94 organic-chemistry.org
Cyclohexene Oxidetrans-2-azidocyclohexanolNaN₃, CeCl₃·7H₂O, CH₃CN/H₂O, reflux, 3.0 h92 organic-chemistry.org
N-Tosyl-2-phenylaziridineN-(2-azido-1-phenylethyl)-4-methylbenzenesulfonamideNaN₃, CeCl₃·7H₂O, CH₃CN/H₂O, reflux, 4.0 h90 organic-chemistry.org

Difunctionalization of Unsaturated Systems

The difunctionalization of unsaturated systems, particularly alkenes, represents a powerful and atom-economical strategy for the rapid construction of complex molecules with multiple functional groups. This approach allows for the simultaneous introduction of an azide and an amino group across a carbon-carbon double bond, providing direct access to 2-azidoamine scaffolds.

Iron-Catalyzed Approaches to Primary 2-Azidoamines

Iron catalysis has emerged as a cost-effective and environmentally benign method for promoting challenging chemical transformations. In the context of synthesizing 2-azidoamines, iron-catalyzed difunctionalization of alkenes offers an operationally simple route to these valuable building blocks. nih.gov This method provides direct access to unprotected primary 2-azidoamines, which are versatile precursors for vicinal diamines, a motif frequently found in biologically active compounds. nih.gov

The reaction typically involves the use of an iron salt as a catalyst to functionalize a wide array of alkene substrates, including styrenes and more complex drug-like molecules. nih.gov The process is highly tolerant of various functional groups. nih.gov Mechanistic studies suggest that these reactions may proceed through a radical pathway. nih.gov Specifically, iron-catalyzed asymmetric carboazidation of styrenes has been shown to involve the intermolecular transfer of an azido group from the metal catalyst to a carbon radical. springernature.com This type of radical group transfer was not initially expected to be enantioselective, but recent developments have achieved high enantiomeric ratios using specialized chiral ligands. springernature.comresearchgate.net The development of iron-catalyzed asymmetric aminoazidation and diazidation of styrenes further underscores the utility of this approach, providing chiral organoazides from basic chemical feedstocks under mild conditions. nih.gov

A plausible mechanism for these transformations involves a Fe(II)/Fe(III) catalytic cycle. researchgate.net The process is initiated by the coordination of the iron catalyst with a chiral ligand, which then reacts with an azide source like trimethylsilyl (B98337) azide (TMSN₃). A single electron transfer (SET) from an oxidant generates a high-valent iron species and an azide radical, which then adds to the alkene. researchgate.net

Substrate (Styrene Derivative)Catalyst SystemAzide SourceYield (%)Enantiomeric Excess (ee %)Reference
StyreneFe(acac)₂ / Chiral LigandN₃-reagentHigh>90 nih.gov
4-MethylstyreneFe(II) / dbfox ligandTMSN₃Good94 researchgate.net
4-ChlorostyreneFe(OTf)₂O-acyl-hydroxylamine/TMSN₃85N/A nih.gov
2-VinylnaphthaleneFe(acac)₂ / Chiral LigandN₃-reagentHigh>90 nih.gov
Metal-Free Regioselective Azidoamination of Olefins

While metal-catalyzed methods are efficient, metal-free alternatives are continuously sought to avoid potential metal contamination in final products. Hypervalent iodine reagents have been instrumental in developing such metal-free transformations. The combination of an iodine(III) reagent, such as Phenyliodine(III) diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA), with an azide source like trimethylsilyl azide (TMSN₃) enables the direct azidation of various substrates. researchgate.net

This system facilitates the metal-free azidoarylation of alkenes in a cascade reaction. researchgate.net Recent progress has focused on using hypervalent iodine compounds as electrophilic azide-transfer reagents for α-azidations. researchgate.net The reaction mechanism is believed to involve the in-situ formation of an unstable azidoiodinane from the reaction between the hypervalent iodine reagent and TMSN₃. This species then acts as an electrophilic azide source, reacting with the olefin to generate the desired 2-azidoamine product. This approach avoids the use of transition metals, which are often required to generate azide radicals or metal-azide species. researchgate.net

Alkene SubstrateReagent SystemSolventTemperatureYield (%)Reference
StyrenePhI(OCOCF₃)₂ / TMSN₃CH₂Cl₂Room TempGood researchgate.net
α-MethylstyrenePhI(OAc)₂ / TMSN₃MeCNRoom TempModerate researchgate.net
CyclohexenePhI(OCOCF₃)₂ / TMSN₃CH₂Cl₂Room TempGood researchgate.net

Transformation from Other Nitrogen-Containing Functional Groups

Diazotransfer Reactions (e.g., from Amino Precursors)

Diazotransfer reactions provide a direct and reliable method for converting primary amines into azides. blogspot.com This transformation is particularly useful for synthesizing Benzenepropanamine, 2-azido- from its corresponding amino precursor, 2-amino-benzenepropanamine. The reaction involves a reagent that transfers a diazo group (N₂) to the primary amine, which subsequently collapses to form the azide and a stable byproduct. blogspot.com

A variety of diazotransfer reagents have been developed, each with specific advantages regarding safety, stability, and reactivity. blogspot.com Among the most common are triflyl azide (TfN₃) and imidazole-1-sulfonyl azide. organic-chemistry.org Imidazole-1-sulfonyl azide hydrochloride is a crystalline, shelf-stable reagent that can be prepared from inexpensive materials and is highly effective for converting primary amines to azides. organic-chemistry.org More recently, reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been shown to be safe, stable, and efficient for the diazotransfer reaction on primary amines, including phenethylamine (B48288), a close structural analogue of the benzenepropanamine scaffold. researchgate.net The choice of base is often crucial for the reaction's success, with DMAP being effective in many cases, while stronger, non-nucleophilic bases may be required for more nucleophilic amines. researchgate.net

Diazotransfer ReagentKey FeaturesTypical BaseReference
Triflyl azide (TfN₃)Highly reactive, efficient "diazo donor".Copper(II) sulfate (B86663), Base organic-chemistry.org
Imidazole-1-sulfonyl azide HClCrystalline, shelf-stable, prepared from inexpensive materials.K₂CO₃, CuSO₄ organic-chemistry.org
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)Crystalline, stable, efficient for various amines.DMAP, DBU researchgate.net
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)Effective for diazo transfer to activated methylene (B1212753) groups.Inorganic Base (e.g., K₂CO₃) scispace.com

Synthesis of Azido-Functionalized Precursors (e.g., α-Azido Ketones)

An indirect yet highly effective strategy for synthesizing Benzenepropanamine, 2-azido- involves the preparation of an azido-functionalized precursor, which is then converted to the target molecule. α-Azido ketones are particularly valuable precursors, as the ketone functionality can be transformed into an amine via reductive amination. nih.gov These compounds are versatile synthetic intermediates with a wide range of applications. nih.govrsc.org

One of the most common methods for synthesizing α-azido ketones is through the nucleophilic substitution of α-haloketones. nih.gov In this Sₙ2 reaction, an α-bromo or α-chloro ketone is treated with an azide source, typically sodium azide, under mild conditions to yield the corresponding α-azido ketone. nih.govnih.gov The reactivity of the α-haloketone is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

Another powerful method is the oxidative azidation of silyl (B83357) enol ethers. This approach allows for the introduction of an azide group at the α-position of a ketone under different conditions. For instance, triisopropylsilyl enol ethers can undergo oxidative azidation to form α-azido ketones in moderate to good yields. nih.gov

Synthetic MethodPrecursorReagentsKey FeaturesReference
Nucleophilic Substitutionα-HaloketoneSodium Azide (NaN₃)Mild conditions, Sₙ2 mechanism. nih.gov
Oxidative AzidationSilyl Enol EtherIodine(III) reagent, TMSN₃Metal-free conditions, good yields. organic-chemistry.org
Radical AlkylazidationElectron-deficient alkeneTMSN₃, Alkyl diacyl peroxide, Fe catalystMild conditions, good functional group tolerance. organic-chemistry.org

Strategies for Azide Introduction into Benzenepropanamine Scaffolds

Direct introduction of an azide group onto a pre-existing benzenepropanamine scaffold is a straightforward synthetic approach. This strategy relies on having a suitable leaving group at the C-2 position of the propane (B168953) chain, which can be displaced by an azide nucleophile.

A common method involves the nucleophilic substitution of a halide or a sulfonate ester. For example, a precursor such as Benzenepropanol, 2-hydroxy- can be converted into a good leaving group, such as a tosylate, mesylate, or bromide. Subsequent treatment with sodium azide (NaN₃) in a polar aprotic solvent like DMSO or DMF facilitates an Sₙ2 reaction to install the azide group, yielding Benzenepropanamine, 2-azido-. This type of transformation is fundamental in organic synthesis. A similar strategy has been employed in the synthesis of benzoazepine derivatives, where a benzyl (B1604629) bromide was converted to the corresponding benzyl azide using sodium azide in DMSO. nih.gov This highlights the general applicability of nucleophilic substitution for azide synthesis. The precursor alcohol itself can sometimes be used directly in a Mitsunobu reaction with hydrazoic acid (HN₃) to achieve the same transformation with inversion of stereochemistry. organic-chemistry.org

Protection/Deprotection Strategies in Azide Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules to temporarily mask reactive functional groups. cem.com In the context of azide synthesis, protecting groups for amines and alcohols are particularly relevant, as these groups are often present in the target molecules or their precursors. researchgate.netyoutube.com

The conversion of an amine to an amide or a carbamate (B1207046) is a common protection strategy that reduces the nucleophilicity and reactivity of the amino group. youtube.com For instance, the azide-based carbamate (Azoc) protecting group can be efficiently removed under neutral conditions in less than two minutes using phosphines like trimethylphosphine, tributylphosphine, or polymer-bound triphenylphosphine. researchgate.net This strategy demonstrates orthogonality with other common protecting groups such as Fmoc and Mtt, making it valuable in complex syntheses like solid-phase peptide synthesis (SPPS). researchgate.netuniversiteitleiden.nl

Similarly, hydroxyl groups, which are prevalent in many biologically relevant molecules like carbohydrates and steroids, often require protection to prevent unwanted reactions such as oxidation or acylation. cem.com Ethers are one of the most common protecting groups for alcohols. cem.comyoutube.com For example, a benzyl ether can be formed by reacting an alcohol with benzyl chloride in the presence of a base and later deprotected via simple hydrogenation. youtube.com Another method involves converting the alcohol into a trimethylsilyl (TMS) ether by treatment with chlorotrimethylsilane (B32843) and a tertiary amine. youtube.com

Microwave irradiation has emerged as a powerful tool to accelerate both protection and deprotection reactions, significantly reducing reaction times compared to conventional heating methods. cem.com

Table 1: Common Protecting Groups in Organic Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
Amine tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA)
Amine 9-Fluorenylmethoxycarbonyl Fmoc Basic conditions (e.g., piperidine)
Amine Azidomethylcarbamate Azoc Phosphines (e.g., PPh₃) researchgate.net
Alcohol Benzyl ether Bn Hydrogenolysis (H₂, Pd/C) youtube.com
Alcohol Trimethylsilyl ether TMS Fluoride (B91410) ions (e.g., TBAF) or acid

Analogue Synthesis and Structural Diversification

The synthesis of analogues of Benzenepropanamine, 2-azido- and other azido-functionalized molecules allows for the exploration of structure-activity relationships and the development of probes for biological systems. nih.govnih.gov

The introduction of an azido group onto an aromatic ring is a key step in synthesizing aryl azide analogues. One common method is the diazotization of an aryl amine followed by reaction with sodium azide. nih.govwikipedia.org For example, the synthesis of ethyl 4-azido-3-iodobenzoate involves the diazotization of ethyl 3-amino-4-iodobenzoate with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by the addition of sodium azide. nih.gov

Another powerful method is the nucleophilic aromatic substitution (SNAr) reaction, where a good leaving group on the aromatic ring, such as a halide, is displaced by the azide anion. researchgate.net Conditions for the formation of azidobenzaldehydes and azidobenzonitriles from their corresponding fluoro-substituted precursors using sodium azide in DMSO have been described, simplifying access to these building blocks. researchgate.net Copper-assisted aromatic substitution reactions also provide a pathway to convert aryl halides to the corresponding primary aryl amines via an azide intermediate. researchgate.net

The synthesis of azido aryl analogues of IBNtxA, a compound used for photoaffinity labeling of opioid receptors, demonstrates a multi-step approach. nih.gov The synthesis involved preparing an azido-substituted benzoic acid which was then coupled to an amine-containing scaffold using a peptide coupling reagent like HATU. nih.gov

A different strategy for creating substituted quinolines involves the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene. nih.gov This intramolecular cyclization proceeds in the presence of various electrophilic reagents (e.g., I₂, Br₂, ICl) or gold catalysts to yield the corresponding quinoline (B57606) derivatives in good to high yields. nih.gov

Azido-deoxy glycosides are crucial intermediates and probes in glycobiology. nih.gov Their synthesis often involves the stereoselective formation of a glycosidic bond. A highly stereoselective synthesis of 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides has been achieved through a gold-catalyzed SN2 glycosylation. nih.govchinesechemsoc.org This method utilizes glycosyl donors with a specially designed 1-naphthoate (B1232437) leaving group containing an amide. The amide group directs the SN2 attack by an acceptor via hydrogen bonding upon gold activation. nih.gov This approach allows for the efficient and highly stereoselective synthesis of both 1,2-cis and 1,2-trans-2-azido-2-deoxyglycosides. chinesechemsoc.org

Another common strategy is the displacement of a triflate group with an azide ion. nih.gov A collection of methylumbelliferyl glycosides of various azido- and amino-deoxy sugar derivatives of glucose, galactose, and xylose were synthesized via azide displacement of the corresponding triflate derivatives. nih.gov

Furthermore, diversely protected 2-azido-2-deoxy-D-glycopyranoses can be prepared from the corresponding glycals (unsaturated carbohydrates). rsc.orgresearchgate.net This two-step process involves the azido-phenylselenylation of the glycal, followed by hydrolysis of the resulting selenoglycoside to afford the desired product. rsc.orgresearchgate.net

Table 2: Selected Methods for Azido-Deoxy Glycoside Synthesis

Method Key Reagents/Catalyst Stereoselectivity Reference(s)
Gold-Catalyzed SN2 Glycosylation Gold catalyst, 1-naphthoate leaving group High to excellent nih.govchinesechemsoc.org
Azide Displacement of Triflates Triflate precursor, Azide source (e.g., NaN₃) Dependent on substrate nih.gov

Azide-labeled carbohydrates are versatile building blocks for constructing glycoconjugates through click chemistry. springernature.com The azido group can be introduced at various positions, including the anomeric carbon or on a spacer arm attached to the carbohydrate. springernature.com

A practical one-step methodology for synthesizing 2'-azidoethyl and azidotriethylene glycol glycosides involves using free sugars and Dowex 50 resin as an efficient catalyst. nyu.edu This method provides access to both α- and β-anomers of azidoalkyl glycosides for various sugars like glucose, galactose, and mannose. nyu.edu

Another efficient approach is the diazotransfer reaction, which converts amine-containing sugars into the corresponding azido-sugars. chemistryviews.org A protocol using fluorosulfuryl azide (FSO₂N₃) and CuSO₄ as a catalyst can achieve this transformation in under five minutes with high to quantitative yields. The copper ions also serve as a visual indicator, with the solution color changing from blue to green upon completion of the reaction. chemistryviews.org This method is compatible with a variety of amine-containing carbohydrates and avoids some of the hazards associated with traditional methods. chemistryviews.org

The introduction of an azide group can also be achieved via nucleophilic substitution. For instance, a 6-O-tosyl group on a glucoside can be displaced by sodium azide in DMF to yield the 6-azido derivative. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
Benzenepropanamine, 2-azido-
Phenyl azide
1-azido-2-(2-propynyl)benzene
2-azido-2-deoxyglucoside
2-azido-2-deoxygalactoside
2-azido-2-deoxy-D-glycopyranose
Ethyl 4-azido-3-iodobenzoate
Azidobenzaldehyde
Azidobenzonitrile
4-azido-N-((4aS,7R,12bS)-4a,9-dihydroxy-3-(prop-2-yn-1-yl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-(tributylstannyl) benzamide
Methylumbelliferyl glycosides
2'-azidoethyl glycosides
Azidotriethylene glycol glycosides
Fluorosulfuryl azide
Phenylhydrazine
Sodium nitrite
Benzyl chloride
Chlorotrimethylsilane
Trimethylphosphine
Tributylphosphine
Triphenylphosphine
Piperidine
Trifluoroacetic acid (TFA)
Palladium on carbon (Pd/C)
Tetrabutylammonium fluoride (TBAF)
Sodium azide
Diphenyldiselenide
(Diacetoxyiodo)benzene
Trimethylsilyl azide
N-phenylselenophthalimide
N-iodosuccinimide
Mercury trifluoroacetate
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Iodine
Bromine
Iodine monochloride
Gold(III) chloride
Dowex 50
Copper(II) sulfate

Reactivity and Transformations of Benzenepropanamine, 2 Azido and Azidoamines

Reactions Involving the Azido (B1232118) Group

The azide (B81097) moiety is a high-energy functional group that can undergo a range of reactions, most notably cycloadditions and reductions. These transformations are fundamental to the utility of azidoamines in various synthetic applications.

Cycloaddition reactions involving azides are a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. glenresearch.com The 1,3-dipolar character of the azide group allows it to react with various dipolarophiles, most notably alkynes, to form stable heterocyclic rings. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction, independently reported by the groups of Meldal and Sharpless, proceeds under mild conditions and offers excellent yields. nih.gov The catalytic cycle involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.orgmdpi.com While various copper(I) sources can be used, the in situ reduction of copper(II) salts, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, is a common and effective method. glenresearch.comwikipedia.org The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated side reactions, particularly in sensitive applications like DNA modification. glenresearch.com

The versatility of the CuAAC reaction allows for the synthesis of a wide array of triazole-containing compounds. For instance, a variety of 1,2,3-triazoles have been synthesized from different alkynes and azides using catalytic amounts of an alkynylcopper(I) complex. mdpi.com

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Azide ReactantAlkyne ReactantCatalyst SystemSolventProductYieldReference
Benzyl (B1604629) Azide1-ethynylcyclohexan-1-olCopper(I) phenylacetylideCH₂Cl₂1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol70-90% mdpi.com
1,3-diazidopropan-2-olVarious alkynesCopper(I) phenylacetylideCH₂Cl₂Corresponding 1,2,3-triazoles70-90% mdpi.com
Azido derivative of Blatter radicalPhenylacetyleneCuSO₄ / Sodium ascorbateNot specified d-nb.infonih.govdntb.gov.uatriazole derivative84% researchgate.net
Aromatic azidesn-propynylated benzimidazoleCopper catalystNot specified1,2,3-triazole-benzimidazole hybridsNot specified nih.gov

Beyond the CuAAC reaction, azides can participate in other cycloadditions to form various heterocyclic systems, including triazoles and tetrazoles. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can produce a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, although this reaction often requires elevated temperatures. nih.gov The synthesis of 1,2,3-triazoles can also be achieved through various other methods, including palladium- and copper-catalyzed three-component reactions and the reaction of azirines with aryldiazonium salts. organic-chemistry.org

Tetrazoles, another important class of nitrogen-containing heterocycles, can be synthesized through the [2+3] cycloaddition of azides with nitriles. acs.orgresearchgate.net This reaction can be catalyzed by various reagents, including zinc(II) salts, which function by coordinating to the nitrile and lowering the barrier for nucleophilic attack by the azide. nih.gov The synthesis of 5-substituted tetrazoles is commonly achieved by reacting nitriles with azide salts at elevated temperatures. acs.orgtaylorandfrancis.com

The reduction of the azido group to a primary amine is a fundamental transformation that provides access to vicinal diamines from compounds like "Benzenepropanamine, 2-azido-". This conversion can be accomplished through several methods, each with its own advantages and substrate compatibility. These methods offer mild and chemoselective alternatives to harsher reduction techniques. organic-chemistry.org

Catalytic hydrogenolysis is a widely used method for the reduction of azides to amines. This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel-based catalysts, under a hydrogen atmosphere. nih.gov While effective, this method can sometimes be limited by its incompatibility with other reducible functional groups within the molecule, such as alkenes or alkynes. organicchemistrytutor.com

For example, the catalytic hydrogenolysis of polyethylene, a model for plastic waste, has been investigated using nickel-based catalysts to produce liquid hydrocarbons. nih.gov This demonstrates the utility of such catalysts in cleaving C-C bonds under hydrogenolysis conditions, a consideration when applying this method to complex molecules.

The Staudinger reaction provides a mild and highly chemoselective method for the reduction of azides to amines, avoiding the use of metal catalysts or harsh reducing agents. organicchemistrytutor.comwikipedia.org The reaction proceeds through the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine (B1218219), typically triphenylphosphine. organic-chemistry.orgwikipedia.org This intermediate is then hydrolyzed in the presence of water to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgorgosolver.com

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the expulsion of dinitrogen to form the iminophosphorane. wikipedia.org The rate of the subsequent hydrolysis can be influenced by the structure of both the azide and the phosphine. d-nb.info For instance, the use of phosphines with ortho-sulfonamide substituents has been shown to accelerate the reduction of aryl azides by facilitating the decomposition of the aza-ylide intermediate. nih.govdntb.gov.ua

The Staudinger reaction is particularly valuable for substrates containing functional groups that are sensitive to catalytic hydrogenation. organicchemistrytutor.com The reaction's orthogonality to many other functional groups has made it a powerful tool in chemical biology and organic synthesis. researchgate.net

Table 2: Comparison of Azide Reduction Methods

MethodReagentsKey FeaturesAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C or other metal catalystHeterogeneous catalysisInexpensive, effective for simple substratesCan reduce other functional groups (e.g., alkenes, alkynes)
Staudinger Reaction Phosphine (e.g., PPh₃), H₂OForms iminophosphorane intermediateMild, highly chemoselective, tolerates many functional groupsStoichiometric use of phosphine, generates phosphine oxide byproduct
Modified Staudinger Reactions Specialized phosphines (e.g., with ortho-SO₂NH₂ group)Intramolecularly assisted hydrolysisFaster reaction rates for aryl azides, can be performed in anhydrous conditionsRequires synthesis of specialized phosphine reagents

Nitrogen Extrusion Reactions

Nitrogen extrusion reactions are a key feature of the reactivity of azides, including "Benzenepropanamine, 2-azido-". These reactions typically involve the loss of a dinitrogen molecule (N₂) to generate a highly reactive nitrene intermediate.

Organic azides can be induced to extrude nitrogen gas through either heat (thermolysis) or light (photolysis), leading to the formation of a nitrene. researchgate.netrsc.org This process is analogous to the formation of carbenes from diazo compounds. wikipedia.org For aryl azides, photolysis can generate the nitrene in either its singlet or triplet state, depending on the conditions. wikipedia.org Direct photolysis often produces the singlet nitrene, which can then relax to the more stable triplet state. wikipedia.org The use of a triplet sensitizer (B1316253) allows for the formation of the triplet nitrene directly. wikipedia.orgnih.gov

The generated nitrene is a highly reactive intermediate that can undergo various subsequent reactions, including rearrangements, insertions, and additions. researchgate.net For instance, aryl nitrenes can undergo ring expansion to form highly strained seven-membered ring cumulenes or ring-opening to yield nitriles. wikipedia.org However, the high reactivity of nitrenes, particularly unstabilized ones like phenylnitrene, can also lead to the formation of polymeric tars instead of desired products like N-phenylaziridines. researchgate.net

A study on the photolysis of 2-azidobenzoic acid, a related aryl azide, in aprotic solvents demonstrated the complexity of these reactions. sciforum.net The photochemically generated singlet nitrene can insert into a double bond of an ortho-substituent or the benzene (B151609) ring itself. sciforum.net Insertion into the benzene ring can lead to ring expansion, forming an unstable 1,2-didehydroazepine (DDHA). sciforum.net The presence of a nucleophile, such as water, can trap this intermediate to form a stable 3H-azepine derivative. sciforum.net

A significant rearrangement reaction involving an azide intermediate is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgnih.gov The isocyanate can then be reacted with various nucleophiles to produce primary amines, carbamates, or ureas. wikipedia.orgrsc.org

The mechanism of the Curtius rearrangement is believed to be a concerted process, where the loss of nitrogen and the migration of the R-group occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This is supported by the absence of nitrene insertion or addition byproducts and by thermodynamic calculations. wikipedia.org A key feature of this rearrangement is that the migration of the R-group proceeds with complete retention of its stereochemical configuration. nih.govnih.gov

The Curtius rearrangement is a versatile synthetic tool due to its tolerance of a wide range of functional groups and the mild reaction conditions often employed. nih.govrsc.orgnih.gov It provides a reliable method for converting carboxylic acids into primary amines without the formation of secondary or tertiary amine byproducts. nih.gov

Another related rearrangement is the Winstein rearrangement, which is specific to allylic azides. rsc.orgnih.gov In this process, allylic azides can spontaneously rearrange to form a mixture of isomers. nih.gov This rearrangement can sometimes lead to undesired outcomes, such as azide racemization and low yields in certain synthetic applications. rsc.org

Reactivity with Acidic and Basic Media

The amine functionality in "Benzenepropanamine, 2-azido-" can react with acids to form ammonium (B1175870) salts. Under acidic conditions, amides can undergo hydrolysis to yield a carboxylic acid and an ammonium compound. libretexts.org The protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. libretexts.org Subsequent proton transfer to the nitrogen atom makes it a better leaving group, leading to the formation of a protonated carboxylic acid and an amine. libretexts.org

In basic media, the N-H bonds of amides are significantly more acidic than those of amines due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the negative charge of the conjugate base. masterorganicchemistry.com Amides can be deprotonated by a strong base. The hydrolysis of amides can also occur under basic conditions, leading to a carboxylate salt and an amine. libretexts.org This reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products. libretexts.org

Covalent Modification Reactions in Related Systems

Azido-containing compounds are valuable tools for covalent modification in biological systems, often through photoaffinity labeling. nih.govnih.gov For example, 8-azido-ATP and 8-azido-ADPglucose have been used as photoaffinity labels to specifically and covalently modify the substrate site of E. coli ADPglucose synthetase upon exposure to UV light. nih.gov This modification leads to a loss of catalytic activity, and the natural substrates can protect the enzyme from this inactivation. nih.gov Similarly, the photoaffinity inhibitor [2-3H]8-azido-AMP has been used to covalently modify and identify the inhibitor-binding sites of the same enzyme. nih.gov

Covalent modification can also be used to enhance enzyme activity. rsc.org Small molecule "fragments" identified as activators can be covalently tethered to an enzyme, leading to a constitutively activated enzyme-fragment conjugate with improved catalytic efficiency. rsc.org This approach has been demonstrated with a bacterial glycoside hydrolase, where tethering was achieved using Michael-addition chemistry. rsc.org In a broader context, covalent modifications like phosphorylation and acetylation are common post-translational modifications that regulate enzyme activity in cells. libretexts.org

Reactions Involving the Amine Functionality

Amidation Reactions and Derivative Formation

The primary amine group of "Benzenepropanamine, 2-azido-" can undergo amidation reactions to form various amide derivatives. Amides are commonly synthesized by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an acid anhydride. libretexts.orgmasterorganicchemistry.com The reaction of an amine with an acid chloride is a vigorous reaction that produces an amide and hydrogen chloride. khanacademy.org To prevent the protonation of the starting amine by the HCl byproduct, a base is typically added to neutralize the acid. khanacademy.org

Alternatively, amides can be formed directly from carboxylic acids and amines, although this often requires harsh conditions like high heat to drive off the water molecule formed. masterorganicchemistry.comkhanacademy.org To facilitate this reaction under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. masterorganicchemistry.com These reagents "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Various catalytic methods have also been developed for direct amidation reactions, offering high functional group tolerance and milder reaction conditions. organic-chemistry.org For instance, certain boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org

The resulting amides can be further modified. For example, they can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amines. libretexts.org

Protonation and Salt Formation

In molecules containing both an amino group and an azido group, such as 2-azido-benzenepropanamine, the site of protonation is a critical determinant of the compound's chemical properties and subsequent reactions. The amino group is generally the more basic site compared to the azide moiety. The azide group (–N₃) is electron-withdrawing, which can decrease the basicity of the nearby amino group, but the amine's lone pair is typically more available for protonation than the nitrogen atoms of the azide.

Recent research using superacidic conditions and cryogenic temperatures has allowed for the isolation and structural characterization of protonated organic azides. uochb.cz These studies proved that for simple organic azides like azidomethane, protonation occurs on the nitrogen atom directly bonded to the carbon (the α-nitrogen). uochb.cz This creates a long-lived aminodiazonium ion. uochb.cz However, in a molecule like 2-azido-benzenepropanamine, the primary amine (–NH₂) is a stronger base and would be the preferential site of protonation under standard acidic conditions to form an ammonium salt.

The formation of these salts is significant. For instance, the protonation of vicinal azidoamines, which are valuable precursors to diamines, is a key step in their application in synthesis. nih.gov The resulting ammonium salts often exhibit different solubility profiles and can be used to control reaction pathways or for purification. The ability to form salts also plays a role in the design of more complex molecules, such as pH-dependent peptide helices that incorporate ionizable amino acid derivatives. researchgate.net

The table below summarizes the preferential protonation site in azido-functionalized compounds based on recent findings.

Compound TypeFunctional GroupsPreferential Protonation SiteResulting SpeciesSource
Simple Organic AzideAzideα-Nitrogen of the azide groupAminodiazonium ion uochb.cz
AzidoamineAzide, Primary AmineNitrogen of the amine groupAmmonium salt nih.gov

Influence of Conformational Constraints on Molecular Reactivity

The three-dimensional arrangement of atoms in a molecule—its conformation—can dramatically influence its reactivity, particularly in molecules with multiple functional groups like azidoamines. Conformational constraints can either facilitate or hinder intramolecular reactions by controlling the proximity and orientation of the reacting groups.

For instance, in (4R)-azidoproline derivatives, the gauche effect leads to a C(4)-exo conformation of the pyrrolidine (B122466) ring. This, in turn, stabilizes a specific amide bond conformation (s-trans) and results in a high s-trans:s-cis ratio. Conversely, in (4S)-azidoproline derivatives, the effect induces a C(4)-endo conformation, which does not offer the same stabilization, leading to a lower s-trans:s-cis ratio. nih.gov This conformational bias directly impacts reactivity; (4S)Azp-containing peptides show a higher tendency to form cyclic peptides compared to their (4R)Azp counterparts. nih.gov

These findings highlight how stereochemistry at a single carbon atom can propagate conformational changes throughout a molecule, ultimately governing its chemical behavior. The table below illustrates the impact of the azido gauche effect on the conformation of acetylated azidoproline methyl esters.

CompoundInduced Ring ConformationObserved s-trans:s-cis Ratio (in D₂O)Implication for ReactivitySource
Ac-(4R)Azp-OCH₃C(4)-exo6.1:1Lower tendency for cyclization nih.gov
Ac-(4S)Azp-OCH₃C(4)-endo2.6:1Higher tendency for cyclization nih.gov

In acyclic systems, similar principles apply. The relative orientation of the azido and amino groups in a flexible chain like that of 2-azido-benzenepropanamine would influence its propensity for intramolecular reactions, such as cyclization to form nitrogen-containing heterocyclic compounds. The presence of cation–π interactions has also been shown to control the reactive conformation in other systems, demonstrating that various non-covalent forces can be harnessed to direct reaction outcomes. acs.org The design of molecules with specific conformational constraints is therefore a powerful strategy for controlling reactivity and achieving desired synthetic transformations. mdpi.com

Mechanistic Investigations of Azido Compound Transformations

Elucidation of Reaction Pathways Involving Azides

The chemical behavior of Benzenepropanamine, 2-azido- is predicted to be dominated by the reactivity of the azide (B81097) functional group. Upon activation, typically through thermal or photochemical means, the azide can decompose, leading to a cascade of reactions that can be harnessed for synthetic purposes. The elucidation of these reaction pathways is crucial for controlling the outcome of such transformations.

The decomposition of aryl azides is a fundamental process that initiates their diverse chemistry. This process can be triggered by heat or light and often proceeds through highly reactive intermediates. wikipedia.orgbohrium.com The decomposition temperature of azides generally follows the order of alkyl and aryl azides > azidoformates and sulfonyl azides > acyl azides. bohrium.com For aryl azides, direct photochemical decomposition can lead to the concerted rearrangement to form imines without the intermediacy of nitrenes, especially when the azide group is in a singlet excited state. wikipedia.org

In the presence of a suitable photocatalyst, the decomposition of aryl azides can be initiated by a single electron transfer (SET) process. acs.org This can occur through either a reductive or a redox-neutral pathway. In a reductive pathway, the aryl azide is reduced by an excited-state photocatalyst to form an azide radical anion. This intermediate rapidly loses a molecule of nitrogen (N₂) to generate an aminyl radical after protonation. acs.org Conversely, in a redox-neutral scenario, an excited photocatalyst can transfer energy to the azide, or engage in electron transfer, to facilitate its transformation. acs.org For Benzenepropanamine, 2-azido-, a photocatalytic approach could offer a mild and selective method for generating key radical intermediates.

An alternative to SET is the energy transfer (EnT) from an excited-state photosensitizer to the aryl azide. researchgate.net This process can populate the triplet excited state of the azide, which can then undergo decomposition. The use of triplet sensitizers can alter the reaction mechanism, favoring the formation of triplet nitrenes. wikipedia.org Triplet nitrenes have a different reactivity profile compared to their singlet counterparts, which can be exploited to control the reaction outcome. For instance, triplet methyl nitrene is known to be more stable than its singlet form. wikipedia.org The choice of photosensitizer is therefore critical in directing the decomposition pathway.

The decomposition of aryl azides typically leads to the formation of two key reactive species: aminyl radicals and nitrenes. nih.govnih.gov

Aminyl radicals are neutral, nitrogen-centered radicals that can undergo a variety of reactions, including hydrogen atom abstraction and cyclization. nih.govnih.gov In the case of Benzenepropanamine, 2-azido-, the formation of an aminyl radical on the nitrogen atom attached to the benzene (B151609) ring would create a highly reactive intermediate. This radical could then participate in intramolecular reactions, such as cyclization onto the alkyl chain or the aromatic ring. The kinetics of such cyclizations are often rapid, with rate constants for 5-exo cyclizations of simple amidyl radicals being in the order of 10⁸ to 10⁹ s⁻¹. acs.org

Triplet nitrenes are another important intermediate formed from azide decomposition, particularly under photochemical conditions with triplet sensitizers. wikipedia.orgprinceton.edu These species can react with molecular oxygen to form nitro compounds. princeton.edu Triplet nitrenes can also be trapped by transition metals to form high-valent imido complexes. wikipedia.org The reactivity of the triplet nitrene derived from Benzenepropanamine, 2-azido- would be expected to follow these general patterns, potentially leading to oxidation products or engaging in insertion reactions.

IntermediateFormation PathwaySubsequent Reactions
Aminyl Radical Single Electron Transfer (reductive), followed by N₂ loss and protonation.Intramolecular cyclization, Hydrogen atom abstraction.
Triplet Nitrene Energy Transfer from a triplet sensitizer (B1316253), followed by N₂ loss.Reaction with O₂, C-H insertion, Trapping by metals.

The complex reaction cascades initiated by azide decomposition can involve various transient intermediates.

Quinone methides are reactive intermediates that can be formed from ortho-substituted phenols. bohrium.com While Benzenepropanamine, 2-azido- is not a phenol, it is conceivable that under certain reaction conditions, particularly those involving oxidation, the aromatic ring could be functionalized to generate a precursor that could lead to a quinone methide-type structure. For instance, intramolecular cyclization followed by rearrangement could potentially lead to such species.

Nitrones are functional groups with the general structure R¹R²C=N⁺(O⁻)R³. They are typically formed from the oxidation of secondary hydroxylamines or the condensation of hydroxylamines with carbonyl compounds. researchgate.net In the context of Benzenepropanamine, 2-azido- transformations, a nitrone could potentially be formed through the reaction of an intermediate N-hydroxylamine, which itself could arise from the reduction of a nitroso intermediate formed from the triplet nitrene.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. rsc.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. rsc.org For example, a large kH/kD value (typically > 2) for a C-H bond cleavage indicates that this bond is broken in the slowest step of the reaction. rsc.org

In the context of the potential reactions of Benzenepropanamine, 2-azido-, KIE studies could be instrumental. For instance, if an intramolecular C-H amination reaction were to occur via the nitrene intermediate, a primary KIE would be expected if the C-H bond insertion is the rate-determining step. KIE values for nitrene insertion into C-H bonds are often in the range of 2.6 to 5.9. princeton.edu Secondary KIEs, where the isotopically labeled bond is not broken, can also provide valuable information about changes in hybridization at a particular atom during the reaction.

Reaction TypeExpected KIE (kH/kD)Mechanistic Implication
C-H bond cleavage in the rate-determining step> 2Primary KIE, indicates C-H bond breaking in the transition state.
Reaction where C-H bond is not broken in the rate-determining step~ 1No primary KIE, C-H bond breaking is not rate-limiting.
Nitrene insertion into a C-H bond2.6 - 5.9Consistent with a concerted insertion mechanism. princeton.edu
E2 elimination~ 6.7C-H bond is broken in the rate-determining step. rsc.org
E1 solvolysis~ 1.4C-H bond is not broken in the rate-determining step. rsc.org

Hammett Plot Analysis for Mechanistic Insights

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org By correlating reaction rates or equilibrium constants with substituent constants (σ), a reaction constant (ρ) can be determined, which provides insight into the nature of the transition state. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. wikipedia.org

While a specific Hammett plot for the reactions of Benzenepropanamine, 2-azido- is not readily found in the literature, studies on the solvolysis of substituted benzyl (B1604629) chlorides offer valuable analogous insights. For instance, the solvolysis of a series of mono-, di-, and trisubstituted benzyl chlorides in 20% acetonitrile (B52724) in water showed a wide range of first-order rate constants, from 2.2 s⁻¹ for 4-methoxybenzyl chloride to 1.1 x 10⁻⁸ s⁻¹ for 3,4-dinitrobenzyl chloride. nih.gov The correlation of these rates with Hammett substituent constants can reveal a change in mechanism from a DN + AN (dissociative) mechanism for substrates with electron-donating groups to an ANDN (associative) mechanism for those with electron-withdrawing groups. nih.gov

The reactivity of alkyl azides in copper(I)-catalyzed "click" reactions is also influenced by the electronic properties of substituents. Studies have shown that azides with electron-withdrawing substituents and less steric congestion exhibit faster reaction rates. researchgate.net This suggests that in the context of a reaction involving the benzylic azide of Benzenepropanamine, 2-azido-, substituents on the phenyl ring would be expected to significantly influence the reaction rate, and a Hammett analysis would be a key experiment to elucidate the electronic demands of the transition state.

Table 1: Relative Rates of Nitration in Benzene Derivatives

Substituent (R in C6H5R) Relative Rate
OH 1,000
CH3 25
H 1
CH2Cl 0.71
I 0.18
F 0.15
Cl 0.033
Br 0.030
CO2Et 0.0037
NO2 6 x 10⁻⁸
NMe3+ 1.2 x 10⁻⁸

This table illustrates the significant impact of substituents on the rate of an electrophilic aromatic substitution reaction, a principle that is quantified by the Hammett equation. Data from Lumen Learning. lumenlearning.com

Catalytic Effects on Reaction Mechanisms

Catalysis plays a pivotal role in modern organic synthesis, and the reactions of azides are no exception. Catalysts can dramatically alter reaction rates and, more importantly, control selectivity by providing alternative, lower-energy reaction pathways. mdpi.com The use of transition metal catalysts, particularly copper and rhodium, has revolutionized azide chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of catalytic influence. nih.gov This reaction proceeds through a mechanism involving the formation of a copper acetylide, which then reacts with the azide. The catalyst not only accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal cycloaddition but also ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. nih.gov The development of various copper(I) complexes, such as those with bis(pyrazolyl)methane ligands, has led to highly stable and efficient catalysts that can operate under mild, aqueous conditions. nih.gov

Rhodium catalysts have also been employed in asymmetric transformations of azides. For instance, a chiral-at-metal rhodium-based Lewis acid, in conjunction with a photoredox sensitizer, has been used for the asymmetric α-amination of 2-acyl imidazoles with aryl azides. nih.govacs.org Mechanistic investigations suggest that a rhodium enolate complex acts as a reductive quencher, initiating a radical process with the aryl azide serving as a nitrogen-centered radical precursor. nih.govacs.org This method provides high yields and excellent enantioselectivities, highlighting the power of catalysis in controlling stereochemistry. nih.govacs.org

In the context of Benzenepropanamine, 2-azido-, the application of such catalytic systems could open up new avenues for its functionalization. For example, a catalytic intramolecular reaction could lead to the formation of chiral nitrogen-containing heterocycles, with the choice of catalyst and ligands being crucial for controlling the reaction pathway and stereochemical outcome.

Stereochemical and Regiochemical Control Mechanisms in Azide Chemistry

The ability to control the stereochemistry and regiochemistry of chemical reactions is a central goal of organic synthesis. In the realm of azide chemistry, significant progress has been made in understanding and manipulating these aspects of reactivity.

The regioselectivity of azide reactions is often governed by a combination of steric and electronic factors. For example, in the 1,3-dipolar cycloaddition of azides to unsymmetrical alkynes, the electronic nature of the substituents on both the azide and the alkyne can influence which of the two possible regioisomers is formed. acs.org Computational studies on the cycloaddition of benzyl azide to substituted cyclooctynes have shown that while the 1,5-addition is preferred in the gas phase, solvation effects can abolish this preference. acs.org

Intramolecular reactions of azides provide a powerful platform for controlling regiochemistry. The intramolecular Schmidt reaction of azidoalkyl aldehydes, for instance, can yield either formamides or lactams depending on the length of the tether connecting the azide and aldehyde functionalities. nih.gov This demonstrates how subtle changes in substrate structure can lead to completely different reaction outcomes.

Stereochemical control in azide reactions is often achieved through the use of chiral catalysts or auxiliaries. The enantioselective copper(II)/BOX-catalyzed cycloaddition of vinyl azides with unsaturated keto esters is a notable example, affording chiral azido (B1232118) dihydropyrans with excellent enantioselectivities. d-nb.info The proposed mechanism involves the coordination of the Lewis acidic catalyst to the keto ester, which then allows for a facial-selective attack by the vinyl azide. d-nb.info

For a molecule like Benzenepropanamine, 2-azido-, which possesses a stereocenter at the carbon bearing the azide group, controlling the stereochemical outcome of its reactions is of paramount importance. Asymmetric catalytic methods, such as those described above, could potentially be applied to achieve stereoselective transformations, leading to the synthesis of enantiomerically enriched products. The development of such methods would rely on a deep understanding of the reaction mechanism and the factors that govern stereochemical induction.

Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. nih.gov It provides information on the chemical environment of individual atoms (or groups of atoms) and how they are connected through chemical bonds. For Benzenepropanamine, 2-azido-, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

One-dimensional NMR experiments provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: Proton NMR spectroscopy identifies the chemical environment and number of different protons. The predicted ¹H NMR spectrum of Benzenepropanamine, 2-azido- would show distinct signals for the aromatic protons, the three sets of protons on the propane (B168953) chain, and the amine protons. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.

Table 1: Predicted ¹H NMR Data for Benzenepropanamine, 2-azido- Data is predicted and for illustrative purposes.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.40 - 7.20 Multiplet 5H Aromatic (C₆H₅)
~ 4.0 - 3.8 Multiplet 1H H-C(N₃)
~ 3.1 - 2.9 Multiplet 2H H₂-C(NH₂)
~ 2.9 - 2.7 Multiplet 2H Ph-CH₂

¹³C NMR: Carbon NMR spectroscopy provides a signal for each chemically distinct carbon atom in the molecule. beilstein-journals.org This is particularly useful for identifying the carbon backbone and the presence of quaternary carbons. The predicted spectrum for Benzenepropanamine, 2-azido- would confirm the presence of nine unique carbon atoms. The carbon attached to the electron-withdrawing azide (B81097) group would have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for Benzenepropanamine, 2-azido- Data is predicted and for illustrative purposes.

Chemical Shift (δ, ppm) Assignment
~ 138 Aromatic (Quaternary C)
~ 129.5 Aromatic (CH)
~ 128.8 Aromatic (CH)
~ 127.0 Aromatic (CH)
~ 65 C-N₃
~ 45 C-NH₂

Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive proof of connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. sdsu.edu In the HSQC spectrum of Benzenepropanamine, 2-azido-, cross-peaks would appear correlating the proton signals with their directly bonded carbon signals from the 1D spectra. For example, a cross-peak would confirm the connection between the proton signal at ~3.9 ppm and the carbon signal at ~65 ppm, assigning them both to the CH-N₃ group.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For Benzenepropanamine, 2-azido-, the COSY spectrum would be crucial for confirming the propanamine backbone. It would show a cross-peak between the Ph-CH₂ protons and the H-C(N₃) proton, and another cross-peak between the H-C(N₃) proton and the H₂-C(NH₂) protons, establishing the Ph-CH₂-CH(N₃)-CH₂(NH₂) connectivity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

HR-MS measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. nih.govresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For Benzenepropanamine, 2-azido-, HR-MS would be used to confirm the expected formula of C₉H₁₂N₄.

Table 3: Predicted HR-MS Data for Benzenepropanamine, 2-azido- Data is predicted and for illustrative purposes.

Ion Elemental Formula Calculated Exact Mass [M+H]⁺ Observed Mass [M+H]⁺

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used for structural elucidation. wikipedia.org The molecular ion of interest (e.g., the [M+H]⁺ ion at m/z 177.1) is isolated and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions provide information about the molecule's structure. For Benzenepropanamine, 2-azido-, a key and diagnostic fragmentation would be the loss of a neutral nitrogen molecule (N₂) from the azide group, a highly characteristic pathway for this functional group.

Predicted Key CID Fragments:

Loss of N₂: A fragment ion at m/z ~149.1 would result from the neutral loss of N₂ (28.01 Da) from the parent ion. This is strong evidence for the presence of an azide group.

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propane chain could produce the tropylium cation (C₇H₇⁺) at m/z 91.05, a common fragment for compounds containing a benzyl (B1604629) moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. americanpharmaceuticalreview.commdpi.com Each functional group has characteristic vibrational frequencies.

For Benzenepropanamine, 2-azido-, the most distinct and easily identifiable peak in the IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretch of the azide (N₃) group. This peak appears in a relatively uncongested region of the spectrum and is a definitive indicator of the azide's presence. Other important bands would confirm the amine and aromatic functionalities.

Table 4: Predicted Key Vibrational Frequencies for Benzenepropanamine, 2-azido- Data is predicted and for illustrative purposes.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3400 - 3250 N-H Stretch Primary Amine (NH₂)
~ 3100 - 3000 C-H Stretch Aromatic
~ 2960 - 2850 C-H Stretch Aliphatic
~ 2100 N₃ Asymmetric Stretch Azide

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The vibrational energy of chemical bonds corresponds to the infrared region of the electromagnetic spectrum. vscht.cz In the case of Benzenepropanamine, 2-azido-, the FT-IR spectrum is distinguished by a prominent, sharp absorption band characteristic of the azide (–N₃) asymmetric stretching vibration. This peak is typically observed in the range of 2100-2270 cm⁻¹. libretexts.org The presence of this strong absorption provides definitive evidence for the successful incorporation of the azide group into the benzenepropanamine scaffold.

Other significant absorptions in the FT-IR spectrum of this compound would include C-H stretching vibrations from the aromatic ring and the aliphatic propane chain. Aromatic C-H stretches typically appear at wavenumbers greater than 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.czlibretexts.org Additionally, C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. libretexts.org

Table 1: Characteristic FT-IR Absorption Bands for Benzenepropanamine, 2-azido-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (–N₃) Asymmetric Stretch 2100 - 2270 Strong, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Aromatic C=C Stretch 1400 - 1600 Medium to Weak

Two-Dimensional Infrared (2D-IR) Spectroscopy for Azide Probes

Two-Dimensional Infrared (2D-IR) spectroscopy is an advanced vibrational technique that offers insights into molecular dynamics and structural fluctuations on a picosecond timescale. The azide group in Benzenepropanamine, 2-azido- serves as an excellent vibrational probe for 2D-IR studies. nih.govrsc.org This is due to its strong absorption cross-section and a vibrational frequency that lies in a spectral region typically free from interference from other biological chromophores. nih.govrsc.org

In a 2D-IR experiment, a series of ultrafast laser pulses are used to create a correlation map between different vibrational frequencies. For an azide probe, the 2D-IR spectrum can reveal information about its local environment, such as solvent exposure and hydrogen bonding dynamics. nih.govrsc.org The technique can distinguish between different conformational states of a molecule and monitor their interconversion in real-time. The signal from the azide probe is significantly enhanced in 2D-IR spectroscopy compared to linear FT-IR, making it a highly sensitive method. acs.org This makes Benzenepropanamine, 2-azido- a potentially valuable tool for studying the dynamics of biomolecular systems when incorporated as a probe. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Benzenepropanamine, 2-azido-, the UV-Vis spectrum is expected to be dominated by the absorptions of the benzene (B151609) ring. Aromatic compounds typically exhibit a series of absorption bands in the UV region.

The primary absorption bands for the benzene chromophore are expected around 256 nm. jfda-online.com The presence of the aminopropane and azide substituents may cause a slight shift in the position and intensity of these bands. While the azide group itself has a weak electronic absorption, its main utility in spectroscopy lies in its distinct vibrational signature in the infrared region.

Table 2: Expected UV-Vis Absorption for Benzenepropanamine, 2-azido-

Chromophore Electronic Transition Expected λmax (nm)
Benzene Ring π → π* ~256

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. accessengineeringlibrary.comazom.com This method is crucial for confirming the empirical formula of a newly synthesized compound like Benzenepropanamine, 2-azido-. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. azom.comeltra.com The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.

For Benzenepropanamine, 2-azido- (C₉H₁₂N₄), the theoretical elemental composition can be calculated based on its molecular formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match these theoretical values to verify the purity and stoichiometry of the compound.

Table 3: Theoretical Elemental Composition of Benzenepropanamine, 2-azido- (C₉H₁₂N₄)

Element Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Mass Percent (%)
Carbon (C) 12.01 9 108.09 61.34
Hydrogen (H) 1.01 12 12.12 6.88
Nitrogen (N) 14.01 4 56.04 31.78
Total 176.25 100.00

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. wikipedia.org By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, revealing precise information about bond lengths, bond angles, and conformational arrangements. wikipedia.org

To perform X-ray crystallography on Benzenepropanamine, 2-azido-, a single crystal of high quality is required. wikipedia.orgnih.gov The resulting crystal structure would provide an unambiguous determination of the molecular geometry in the solid state. This data is invaluable for understanding intermolecular interactions, such as crystal packing forces, and for correlating the solid-state structure with its observed spectroscopic properties. For small organic molecules like this, X-ray crystallography provides a to-scale 3D map of the atoms and their connectivity. excillum.com

Computational and Theoretical Studies of Benzenepropanamine, 2 Azido

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For Benzenepropanamine, 2-azido-, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, which is largely influenced by the interplay between the phenyl ring, the propanamine side chain, and the energetic azido (B1232118) group. nih.govarxiv.org

Calculations on analogous molecules, such as azidobenzene (B1194522) and its derivatives, reveal that the azido group is a strong electron-withdrawing substituent, which significantly perturbs the electronic environment of the aromatic ring. rsc.org In the case of Benzenepropanamine, 2-azido-, the ortho-positioning of the azido group is expected to induce notable electronic and steric effects. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can predict key electronic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For aromatic azides, the HOMO is typically a π-orbital on the phenyl ring, while the LUMO is often associated with the azido group, indicating its electrophilic character. acs.orgnih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of Benzenepropanamine, 2-azido- based on Analogous Compounds

PropertyPredicted Value/CharacteristicBasis of Prediction
HOMO Energy ~ -6.5 to -7.0 eVBased on calculations for substituted azidobenzenes. acs.org
LUMO Energy ~ -1.0 to -1.5 eVBased on calculations for substituted azidobenzenes. acs.org
HOMO-LUMO Gap ~ 5.0 to 6.0 eVIndicates moderate reactivity.
Dipole Moment ~ 2.0 to 3.0 DebyeThe azido group introduces significant polarity. nih.gov
Mulliken Charges Negative charge on terminal nitrogens of the azide (B81097).Consistent with the azide group's electronic structure. nih.gov

Note: These values are illustrative and based on theoretical calculations of structurally related molecules. Actual values for Benzenepropanamine, 2-azido- would require specific DFT calculations.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful tool to investigate potential reaction pathways and their associated energy barriers. For Benzenepropanamine, 2-azido-, two primary reactive sites are of interest: the amino group of the propanamine chain and the azido group on the phenyl ring.

The thermal or photochemical decomposition of aryl azides is a well-studied reaction class. rsc.org Upon heating or irradiation, aryl azides can lose a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. acs.org Computational studies on the thermolysis of azidobenzene derivatives suggest that the reaction proceeds through a concerted mechanism with a high activation energy. The nature and position of substituents on the aromatic ring can influence the decomposition rate. rsc.org For Benzenepropanamine, 2-azido-, the propanamine side chain may influence the stability of the transition state and the subsequent reactivity of the resulting nitrene.

The amino group can undergo various reactions, such as N-formylation or reactions with carbonyl compounds. nih.gov Computational modeling of such reactions on similar amines, like phenethylamine (B48288), can provide insights into the reaction mechanism, including the identification of transition states and the calculation of activation energies. nih.gov

Table 2: Predicted Reaction Energy Profile for Thermal Decomposition of Benzenepropanamine, 2-azido-

Reaction StepSpeciesRelative Energy (kcal/mol)Method of Prediction
1 Benzenepropanamine, 2-azido- (Reactant)0-
2 Transition State for N₂ extrusion+30 to +40Based on DFT calculations for aryl azide thermolysis. rsc.org
3 Singlet Nitrene Intermediate + N₂+10 to +15Based on CASPT2 calculations for biphenylnitrene. acs.org
4 Carbazole derivative (Final Product via intramolecular cyclization)-20 to -30Based on known reactivity of ortho-substituted nitrenes. acs.org

Note: The energy values are representative and intended to illustrate a plausible reaction pathway. Specific calculations are required for accurate energy profiles.

Structure-Reactivity Relationship (SAR) Modelling of Azido-Compounds

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. nih.gov For azido-compounds, SAR models can be developed to predict properties such as reactivity, toxicity, or biological target affinity.

In the context of Benzenepropanamine, 2-azido-, SAR models could be built using a dataset of related phenethylamine derivatives. researchgate.net These models often use molecular descriptors, which are numerical representations of the molecule's structure, to build a mathematical relationship with the property of interest. Descriptors can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.

For instance, a Quantitative Structure-Activity Relationship (QSAR) model for the biological activity of phenethylamines might reveal that the presence and nature of substituents on the phenyl ring are crucial for receptor binding. researchgate.net The introduction of an azido group at the ortho position would significantly alter the electronic and steric profile compared to unsubstituted phenethylamine, which would be captured by the descriptors in a QSAR model.

Table 3: Key Descriptors for SAR Modeling of Benzenepropanamine, 2-azido-

Descriptor ClassSpecific DescriptorPredicted Influence on Reactivity/Activity
Electronic Hammett constant (σ) of the azido groupPositive value, indicating electron-withdrawing nature.
Molecular Electrostatic Potential (MEP)Negative potential around the azido group, positive around the amino group. nih.gov
Steric Molar Refractivity (MR) of the azido groupContributes to the overall size and polarizability of the molecule.
Sterimol parameters (L, B1, B5)The ortho-azido group imposes significant steric hindrance.
Lipophilic LogP (octanol-water partition coefficient)The azido group may slightly increase lipophilicity compared to an amino group. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. nih.govmdpi.com For Benzenepropanamine, 2-azido-, MD simulations can reveal the preferred conformations of the propanamine side chain relative to the substituted phenyl ring.

Conformational analysis of phenethylamine and its derivatives has shown that the ethylamine (B1201723) side chain can adopt different orientations, often described by the torsion angles around the Cα-Cβ and Cβ-phenyl bonds. The presence of an ortho-substituent, such as the azido group, is expected to introduce steric clashes that may restrict the rotational freedom of the side chain and favor specific conformations.

MD simulations can be performed in a vacuum or in a solvent to mimic physiological conditions. The simulations can provide information on the distribution of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformer in isolation.

Table 4: Predicted Stable Conformers of Benzenepropanamine, 2-azido-

ConformerDihedral Angle (Cα-Cβ-C1-C2)Relative Energy (kcal/mol)Key Feature
Anti ~180°0 (Reference)Propanamine chain extends away from the azido group.
Gauche ~±60°+1 to +3Propanamine chain is closer to the azido group, potential for steric hindrance.

Note: The relative energies are illustrative and based on general principles of conformational analysis for substituted phenethylamines. The actual energy differences would depend on the specific intramolecular interactions.

Advanced Applications in Organic Synthesis and Chemical Biology

Building Blocks for Complex Molecular Architectures

The presence of both an azide (B81097) and a primary amine allows for diverse synthetic transformations, positioning Benzenepropanamine, 2-azido- as a potentially versatile, though not widely documented, building block.

Synthesis of Nitrogen-Containing Heterocyclesnih.govorganic-chemistry.orgnih.govmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. nih.govnih.gov Both isomeric forms of Benzenepropanamine, 2-azido- offer theoretical pathways to different heterocyclic systems.

The azide functional group is a key component in one of the most famous "click" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com This reaction forms a stable 1,2,3-triazole ring by joining an azide with a terminal alkyne. This method is known for its high yield, mild reaction conditions, and broad substrate scope. mdpi.comnih.gov

While no specific examples detailing the use of Benzenepropanamine, 2-azido- in CuAAC reactions are prominent in the literature, the reactivity of the azido (B1232118) group is well-established. It is highly probable that this compound can react with various alkynes to produce a library of triazole-containing benzenepropanamine derivatives. For example, the reaction of 3-phenyl-2-azido-propan-1-amine with a generic terminal alkyne (R-C≡CH) would theoretically yield the corresponding 1,4-disubstituted triazole, as shown in the table below. Such reactions are pivotal in drug discovery and bioconjugation. nih.gov

Table 1: Theoretical Triazole Synthesis via Click Chemistry

Reactant 1 Reactant 2 Catalyst System Product Scaffold

Indazole scaffolds are prevalent in compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties. nih.gov The synthesis of indazoles often involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. One common strategy involves the cyclization of ortho-substituted phenyl derivatives.

For an isomer like 3-(2-azidophenyl)propan-1-amine, intramolecular cyclization could theoretically lead to a tetrahydro-1H-benzo[g]indazole. This would likely require activation of the azide, potentially through thermal or photochemical means to generate a nitrene, which could then undergo an intramolecular C-H insertion or a related cyclization pathway. However, literature primarily documents indazole synthesis from precursors like o-aminobenzonitriles or o-nitrobenzaldehydes, and specific methods starting from an o-azidoalkylamine are not standard. nih.govorganic-chemistry.org

The synthesis of indoles is of great interest in pharmaceutical research. One established method is the intramolecular cyclization of 2-alkenylanilines. nih.gov For an isomer such as 3-(2-azidophenyl)propan-1-amine, a potential, though non-standard, pathway to an indole (B1671886) derivative could be envisioned. This might involve the reduction of the azide to an amine, followed by a subsequent cyclization reaction, although this is a speculative route. More direct azide-based cyclizations typically involve the reaction of an azide with a suitably positioned reactive group (like an alkyne) to trigger cyclization and aromatization.

Precursors for Vicinal Diaminesnih.govorganic-chemistry.orgrsc.orgnih.govrsc.org

Vicinal diamines (1,2-diamines) are crucial building blocks in organic synthesis, serving as key components in chiral ligands for asymmetric catalysis and as scaffolds in medicinal agents. nih.govnih.gov The isomer 3-phenyl-2-azido-propan-1-amine is a masked form of a vicinal diamine. The azide group can be readily and chemoselectively reduced to a primary amine without affecting other functional groups, using standard reagents like catalytic hydrogenation (e.g., H₂/Pd-C), Staudinger reduction (e.g., PPh₃, then H₂O), or other reducing agents like LiAlH₄. This transformation would yield 1-phenylpropane-2,3-diamine , a valuable vicinal diamine.

Table 2: Reduction of Azide to Vicinal Diamine

Starting Material Reaction Product
3-phenyl-2-azido-propan-1-amine Catalytic Hydrogenation (H₂, Pd/C) 1-phenylpropane-2,3-diamine

This straightforward conversion highlights the potential utility of this isomer as a stable precursor for generating vicinal diamines, which can be difficult to synthesize directly. organic-chemistry.org

Generation of Biologically Relevant Scaffolds and Analogs for Researchnih.govijbpas.com

The core structure of benzenepropanamine and the heterocyclic scaffolds that can be theoretically derived from it are of significant interest in medicinal chemistry. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. nih.gov Scaffolds such as benzopyran, indazole, and triazole are known to be biologically active. nih.govnih.govijbpas.com

By using Benzenepropanamine, 2-azido- as a starting material, researchers could theoretically generate a diverse range of analogs for biological screening. For example, using the click chemistry approach described earlier (7.1.1.1), a variety of substituents could be introduced via the alkyne partner. The resulting library of triazole-containing compounds could then be tested for various biological activities. Similarly, the vicinal diamine produced from the reduction described in section 7.1.2 could be further functionalized to create libraries of ligands or other potential therapeutic agents.

Role as Protective Groups in Synthetic Strategies

In the realm of organic synthesis, particularly in the intricate assembly of peptides, the azido group of Benzenepropanamine, 2-azido- derivatives like p-azido-L-phenylalanine serves as an effective protecting group for amines. nih.govorganic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing chemical reactions to be carried out selectively at other sites of a complex molecule. organic-chemistry.orglibretexts.org

The azido group functions as a "masked" or latent amine. It is chemically stable under a wide range of reaction conditions commonly used in peptide synthesis, making it compatible with other protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). organic-chemistry.orgub.edumasterorganicchemistry.com This compatibility, known as orthogonality, is crucial as it allows for the selective removal of one protecting group without affecting others, enabling the construction of complex molecular architectures. organic-chemistry.org

The primary utility of the azido group as a protecting strategy lies in its clean and efficient conversion back to an amine via reduction. This deprotection step can be achieved through several reliable methods, each with its own advantages. organic-chemistry.orgresearchgate.net The choice of method often depends on the presence of other functional groups within the molecule.

Interactive Table: Comparison of Common Azide Reduction Methods

MethodReagentsKey FeaturesTypical ConditionsCitation(s)
Staudinger Reduction Triphenylphosphine (PPh₃) followed by waterHighly chemoselective; mild conditions.Toluene, Room Temp nih.gov
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)High yield; not suitable for molecules with other reducible groups (e.g., alkenes, benzyl (B1604629) ethers).Methanol, Room Temp organic-chemistry.org
Sodium Borohydride NaBH₄ with a catalyst (e.g., Tin(IV) 1,2-benzenedithiolate)Mild conditions; catalytic; high yields for various azide types.THF, ~15°C cmu.edu
Indium Hydride Dichloroindium Hydride (InHCl₂)Chemoselective; very mild conditions.THF, Room Temp organic-chemistry.org

Spectroscopic Probes and Labeling Agents in Chemical Biology Research

The unique characteristics of the aryl azide in Benzenepropanamine, 2-azido- and its amino acid analog, p-azido-L-phenylalanine (AzF), make it an invaluable tool for investigating complex biological systems. uni-hamburg.denih.gov

Vibrational Reporters for Biomolecules

The azido group (–N₃) possesses a strong, sharp infrared (IR) absorption band located around 2100 cm⁻¹. mdpi.com This region of the vibrational spectrum is often called a "transparent window" because it is free from interfering absorptions from naturally occurring biological molecules like proteins and nucleic acids. mdpi.comnih.gov This unique spectroscopic signature allows the azido group to function as a precise vibrational reporter. nih.goveuropeanpharmaceuticalreview.com

By site-specifically incorporating an azido-containing amino acid like AzF into a protein, researchers can use IR spectroscopy to monitor the probe's local environment with high sensitivity. nih.goveuropeanpharmaceuticalreview.com The exact frequency of the azide's asymmetric stretch is highly sensitive to its surroundings, a phenomenon known as the vibrational Stark effect. nih.govrsc.org Changes in the local electric field, polarity, and hydrogen-bonding environment cause predictable shifts in the absorption frequency. nih.govacs.org This allows scientists to map electrostatic fields within a protein, track conformational changes during protein folding, and observe protein-ligand interactions in real-time. europeanpharmaceuticalreview.comnih.gov

Interactive Table: Environmental Sensitivity of the Azide Vibrational Probe

EnvironmentAzide Asymmetric Stretch Frequency (νN₃)InterpretationCitation(s)
Water (Aqueous) ~2120.4 cm⁻¹Blue-shifted due to hydrogen bonding with water molecules. Indicates a water-exposed (solvated) environment. nih.gov
Dimethyl Sulfoxide (DMSO) ~2110.7 cm⁻¹Red-shifted compared to water. Represents a more hydrophobic or non-polar environment. nih.gov
Protein Interior (Buried) Varies, often similar to DMSOSuggests the probe is shielded from the aqueous solvent and located in a hydrophobic pocket. mdpi.comnih.gov
Protein-Peptide Complex ~6 cm⁻¹ blue-shift upon bindingThe shift indicates a change in the local electric field and environment upon complex formation. acs.org

Photocatalytic Labeling Applications

Aryl azides, including the one in Benzenepropanamine, 2-azido-, are photoactivatable. rsc.orgthermofisher.com When exposed to UV light (typically 260–365 nm), the azido group expels a molecule of nitrogen gas (N₂) to form a highly reactive intermediate known as a nitrene. rsc.orgmdpi.com This nitrene is short-lived and can rapidly insert into nearby C-H and N-H bonds or react with double bonds, forming stable covalent linkages. thermofisher.com

This process is the foundation of photoaffinity labeling (PAL), a powerful technique used to identify and map biomolecular interactions. mdpi.comresearchgate.netnih.gov In a typical PAL experiment, a molecule of interest (such as a drug or a ligand) is synthesized with a photo-crosslinker like p-azido-L-phenylalanine. nih.govlabome.com This probe is introduced into a complex biological system, such as living cells. rsc.org When the probe binds to its target protein, a pulse of UV light activates the azide, causing the probe to become covalently and permanently attached to its binding partner. rsc.orgnih.gov Researchers can then use techniques like mass spectrometry to identify the labeled protein and even the precise site of interaction, providing invaluable insights into drug targets and protein-protein interaction networks. nih.govresearchgate.net Recent advances have also explored visible light-induced photocatalysis to activate aryl azides, offering greater spatiotemporal control and reduced potential for photodamage in living systems. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-azido-benzenepropanamine derivatives, and what experimental conditions ensure high yield and purity?

  • Methodological Answer : The synthesis of 2-azido-benzenepropanamine derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling 1-(azidomethyl)-3-phenoxybenzene with prop-2-yn-1-amine using sodium ascorbate and CuSO₄·5H₂O in a 1:1 acetone/water mixture achieves regioselective triazole formation . Alternative routes involve functionalizing benzenepropanamine precursors via nucleophilic substitution or protecting-group strategies, such as benzyl or methoxybenzyl groups, to direct azide introduction .

Q. How can researchers characterize azido-functionalized benzenepropanamine compounds to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • FT-IR spectroscopy : Detection of the azide (N₃) stretch at ~2100 cm⁻¹.
  • NMR spectroscopy : Analysis of proton environments near the azide group (e.g., deshielding effects in ¹H-NMR).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Chromatography : HPLC or UPLC to assess purity, especially when detecting trace impurities (e.g., 2-azido byproducts) using mobile phases like acetonitrile/ammonium acetate buffer .

Advanced Research Questions

Q. How can contradictions in biological activity data for 2-azido-benzenepropanamine analogs be systematically resolved?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. For example, benzenepropanamine analogs with trifluoromethyl or methoxypyridinyl groups show divergent antifungal activity against Trichoderma vs. Candida spp. due to differences in membrane permeability . To resolve contradictions:

Conduct dose-response assays under standardized conditions (e.g., pH, temperature).

Perform molecular docking studies to compare target binding affinities.

Validate findings using orthogonal assays (e.g., fluorescence-based viability tests vs. colony counting).

Q. What analytical challenges arise in detecting and quantifying 2-azido impurities during pharmaceutical synthesis?

  • Methodological Answer : The 2-azido group’s instability under light or heat necessitates rigorous control during analysis. A validated LC-MS method for impurity detection includes:

  • Column : 3.0 mm × 65 cm L1 packing (C18).
  • Detection : Electrospray ionization (ESI+) with selected ion monitoring (SIM) at m/z 356.2 for the 2-azido impurity.
  • System suitability : Relative standard deviation (RSD) ≤15% for replicate injections .
    • Mitigation : Use amber vials, low-temperature storage, and inert atmospheres to prevent azide decomposition.

Q. How do electronic and steric effects of substituents influence the reactivity of 2-azido-benzenepropanamine in click chemistry?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance azide electrophilicity, accelerating CuAAC rates. Conversely, bulky substituents (e.g., methoxybenzyl) hinder cycloaddition due to steric hindrance. Computational studies (DFT calculations) can predict reactivity trends by analyzing LUMO energies and transition-state geometries . Experimental validation involves kinetic monitoring via in-situ IR or reaction calorimetry.

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